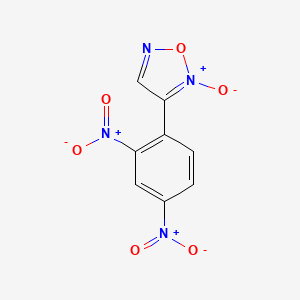![molecular formula C15H23NO B14357796 1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol CAS No. 92725-50-3](/img/structure/B14357796.png)
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol is an organic compound that features a cyclopentanol moiety attached to a benzyl group, which is further substituted with a dimethylamino methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl group is prepared by reacting benzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide.
Cyclopentanol Attachment: The benzyl intermediate is then reacted with cyclopentanone in the presence of a reducing agent like sodium borohydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzyl and cyclopentanol moieties contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2-[(Dimethylamino)methyl]benzyl}cyclohexanol: Similar structure but with a cyclohexanol moiety instead of cyclopentanol.
1-{2-[(Dimethylamino)methyl]benzyl}cyclopropanol: Contains a cyclopropanol group, resulting in different chemical properties.
1-{2-[(Dimethylamino)methyl]benzyl}cyclobutanol: Features a cyclobutanol moiety, leading to variations in reactivity and applications.
Uniqueness
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
92725-50-3 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
1-[[2-[(dimethylamino)methyl]phenyl]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-16(2)12-14-8-4-3-7-13(14)11-15(17)9-5-6-10-15/h3-4,7-8,17H,5-6,9-12H2,1-2H3 |
Clé InChI |
RYPSBFVYGXWHFL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1CC2(CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
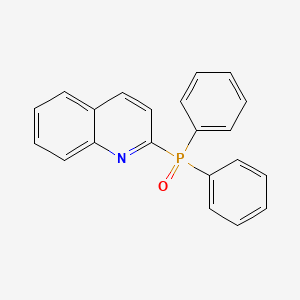

![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
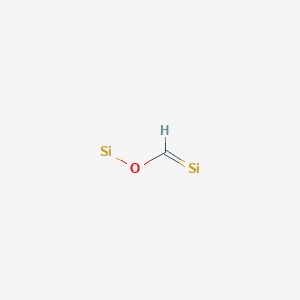
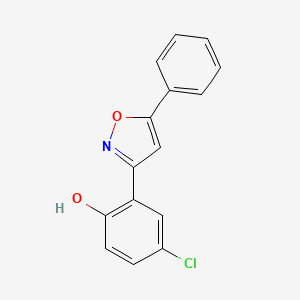

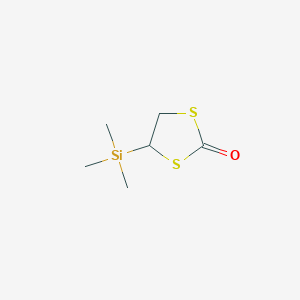
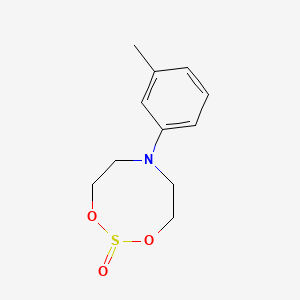
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
